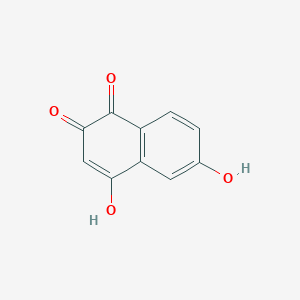

2,6-Dihydroxy-1,4-naphthoquinone

Description

Overview of Naphthoquinone Class in Chemical Research

Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914). wikipedia.org Their structure features a naphthalene ring fused to a quinone ring, resulting in a planar, unsaturated molecule. numberanalytics.com This arrangement, a fully conjugated cyclic dione (B5365651) structure, bestows upon them a range of notable chemical properties, including varied redox potentials and reactivity toward nucleophiles. numberanalytics.com Naphthoquinones can exist in different isomeric forms, with 1,2-naphthoquinones and 1,4-naphthoquinones being the most common. numberanalytics.com

These compounds are widespread in nature, biosynthesized as secondary metabolites by a diverse range of organisms, from bacteria and fungi to higher plants and animals. researchgate.netresearchgate.net In these organisms, they can play roles in vital processes like electron transport chains and oxidative processes. researchgate.net The broad spectrum of biological activities exhibited by naphthoquinones, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties, has made them a focal point of intensive research. researchgate.netjst.go.jp This has led to their investigation for potential applications in medicine and agriculture. numberanalytics.com

Historical Context and Evolution of Research on Dihydroxynaphthoquinones

Historically, the study of naphthoquinones began with the investigation of naturally occurring derivatives. Compounds like lawsone (2-hydroxy-1,4-naphthoquinone), juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), and lapachol (B1674495) were among the first to be isolated and studied. jst.go.jp Lawsone, for instance, has been known since ancient times for its use as a dye. jst.go.jp The discovery of the diverse pharmacological activities of these and other natural naphthoquinones spurred further research into this class of compounds. researchgate.net

The introduction of hydroxyl groups to the naphthoquinone scaffold, creating dihydroxynaphthoquinones, was found to be a significant modification. Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) is a well-known example that has been studied for its wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal effects. mdpi.com The position of the hydroxyl groups on the naphthoquinone core is crucial, as it influences the molecule's electronic properties, reactivity, and biological activity. Research has evolved from simple isolation and characterization to complex synthetic modifications aimed at enhancing specific properties and exploring new applications.

Current Research Landscape and Academic Relevance of 2,6-Dihydroxy-1,4-naphthoquinone

In the contemporary research landscape, dihydroxynaphthoquinones continue to be of great interest. The focus has expanded to include their potential in materials science and electrochemistry. mdpi.com The ability of these compounds to undergo redox cycling and participate in hydrogen bonding makes them attractive for the development of new functional materials.

While much of the historical and current research has centered on more common isomers like 5,8-dihydroxy-1,4-naphthoquinone (B181067) (naphthazarin) and 2,5-dihydroxy-1,4-naphthoquinone, the specific isomer This compound represents a more specialized area of study. Its distinct substitution pattern offers a unique electronic and steric environment, prompting investigations into its specific chemical and biological activities. Current academic interest in this compound lies in synthesizing and characterizing it and its derivatives to explore how its unique structure translates into novel properties and potential applications, distinguishing it from its more widely studied isomers.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H6O4 |

| Molecular Weight | 190.15 g/mol |

| Synonyms | 2,6-dihydroxynaphthalene-1,4-dione, 2,6-dihydroxynaphthoquinone |

| CAS Number | 31039-62-0 |

Data sourced from PubChem CID 11389881 nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H6O4 |

|---|---|

Molecular Weight |

190.15 g/mol |

IUPAC Name |

4,6-dihydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C10H6O4/c11-5-1-2-6-7(3-5)8(12)4-9(13)10(6)14/h1-4,11-12H |

InChI Key |

RXOHPHOCAWUQAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CC(=O)C2=O)O |

Origin of Product |

United States |

Derivatization Strategies and Analogue Synthesis for 2,6 Dihydroxy 1,4 Naphthoquinone

Electrophilic and Nucleophilic Substitution Reactions on the Naphthoquinone Core

The reactivity of the 2,6-dihydroxy-1,4-naphthoquinone scaffold allows for the introduction of various functional groups through electrophilic and nucleophilic substitution reactions. These modifications can significantly alter the electronic and steric properties of the parent molecule.

Halogenation of the naphthoquinone ring can influence the molecule's reactivity and biological activity. For instance, 2-bromo-1,4-naphthoquinone is a known reactive intermediate. biosynth.com The introduction of a bromine atom at the C2 position can facilitate further nucleophilic substitution reactions. biosynth.com The reaction of 2,3-dichloro-1,4-naphthoquinone with various nucleophiles has been explored to synthesize a range of substituted derivatives. researchgate.net

The incorporation of amino groups onto the naphthoquinone scaffold is a common strategy to generate derivatives with diverse biological activities. The reaction of 1,4-naphthoquinone (B94277) with primary amines typically results in the formation of 2-amino-1,4-naphthoquinones. nih.govresearchgate.net Similarly, 1,2-naphthoquinone (B1664529) reacts with primary amines to yield 2-amino-1,4-naphthoquinone derivatives. nih.govresearchgate.net A well-established method for this transformation is the Mannich reaction, where 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) reacts with an amine and an aldehyde to produce 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives. jst.go.jp This reaction proceeds through the formation of an iminium ion, which is then attacked by the nucleophilic carbon of the naphthoquinone ring. jst.go.jp

A variety of amino-substituted naphthoquinones have been synthesized using these methods. For example, the reaction of 2,3-dichloro-1,4-naphthoquinone with amines leads to novel N-substituted derivatives. researchgate.net The reaction of 2,5-dihydroxy- nih.govnih.gov-benzoquinone with secondary amines readily yields 2,5-diamino compounds through ipso-substitution. rsc.org

Interactive Table: Examples of Amine-Incorporation Reactions

| Starting Material | Reagents | Product Type | Reference |

| 2-Hydroxy-1,4-naphthoquinone | Amine, Aldehyde | 3-Substituted-2-hydroxy-1,4-naphthoquinone | jst.go.jp |

| 1,4-Naphthoquinone | Primary Amine | 2-Amino-1,4-naphthoquinone | nih.govresearchgate.net |

| 1,2-Naphthoquinone | Primary Amine | 2-Amino-1,4-naphthoquinone derivative | nih.govresearchgate.net |

| 2,3-Dichloro-1,4-naphthoquinone | Amines | N-substituted naphthoquinone | researchgate.net |

Thiol-mediated derivatization introduces sulfur-containing functional groups onto the naphthoquinone core, often leading to compounds with interesting redox properties and biological activities. nih.gov The reaction of 2-hydroxy-1,4-naphthoquinone (lawsone) with thiols can be used to synthesize thio-derivatives. frontiersin.org For example, the reaction of lawsone with various thiophenols in water has been shown to produce 2-thio-3-hydroxy-1,4-naphthoquinone derivatives. frontiersin.org The reaction mechanism involves the nucleophilic attack of the thiolate anion on the naphthoquinone ring. nih.gov

The reaction of 2,5-dihydroxy- nih.govnih.gov-benzoquinone with thiols proceeds via an addition/elimination mechanism to yield 2,5-dithioether derivatives. rsc.org The stoichiometry of the anaerobic reaction between some thiols and derivatives of 2- and 6-methyl-1,4-naphthoquinones has been found to be 1:2 (thiol:quinone), resulting in the formation of a hydroquinone (B1673460) and a thioether. nih.gov

Interactive Table: Examples of Thiol-Mediated Derivatization

| Starting Material | Reagent | Product Type | Reference |

| 2-Hydroxy-1,4-naphthoquinone | Thiophenol | 2-Thio-3-hydroxy-1,4-naphthoquinone | frontiersin.org |

| 2,5-Dihydroxy- nih.govnih.gov-benzoquinone | Thiol | 2,5-Dithioether derivative | rsc.org |

| 2- or 6-methyl-1,4-naphthoquinone (B15433) derivative | Thiol | Hydroquinone and Thioether | nih.gov |

Condensation and Cycloaddition Reactions with this compound

Condensation and cycloaddition reactions provide powerful tools for the construction of more complex molecular architectures based on the this compound scaffold.

The Diels-Alder reaction, a [4+2] cycloaddition, is a versatile method for constructing six-membered rings. organic-chemistry.org 1,4-Naphthoquinones are effective dienophiles in these reactions due to their electron-deficient nature. organic-chemistry.org The reaction of a 1,4-naphthoquinone with a conjugated diene leads to the formation of hydroanthraquinone derivatives. nih.gov The regioselectivity of these reactions can be influenced by substituents on the dienophile. nih.gov For instance, a benzoyl substituent at the C2 position of the naphthoquinone can lead to a highly regioselective outcome. nih.gov

The Diels-Alder reaction can be carried out under mild conditions and is applicable to a broad range of substrates. nih.gov In some cases, the initial cycloadducts can undergo spontaneous oxidation to form the corresponding aromatic product. nih.gov

The fusion of heterocyclic rings onto the naphthoquinone scaffold leads to the formation of polycyclic systems with diverse chemical and biological properties. A notable example is the synthesis of benzo[g]chromene derivatives. These compounds can be synthesized through one-pot, multi-component reactions. researchgate.netthieme-connect.com

One approach involves the reaction of 2-hydroxy-1,4-naphthoquinone, an aromatic aldehyde, and a suitable active methylene (B1212753) compound. thieme-connect.com For example, the reaction of 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and malononitrile (B47326) in the presence of a catalyst can yield 2-amino-5,10-dioxo-4-aryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile derivatives. thieme-connect.com Another route to benzo[g]chromenes involves the reaction of N-alkyl-1-(methylthio)-2-nitroethenamine, aromatic aldehydes, and 2-hydroxy-1,4-naphthoquinone. researchgate.net These reactions are often efficient and proceed under mild conditions. researchgate.netthieme-connect.com

Interactive Table: Synthesis of Benzo[g]chromene Derivatives

| Naphthoquinone Reactant | Other Reactants | Product Type | Reference |

| 2-Hydroxy-1,4-naphthoquinone | Aromatic Aldehyde, Malononitrile | 2-Amino-5,10-dioxo-4-aryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile | thieme-connect.com |

| 2-Hydroxy-1,4-naphthoquinone | N-alkyl-1-(methylthio)-2-nitroethenamine, Aromatic Aldehyde | 2-(Alkylamino)-3-nitro-4-(aryl)-4H-benzo[g]chromene-5,10-dione | researchgate.net |

Synthesis of Conjugates and Polymeric Derivatives

The inherent reactivity of the this compound core allows for its conjugation with other molecules and its incorporation into polymeric structures. These modifications can significantly alter properties such as solubility, stability, and target specificity.

Glycosylation Strategies

Glycosylation, the enzymatic or chemical attachment of carbohydrate moieties, is a key strategy for modifying the properties of naturally occurring compounds. In nature, glycosylation often serves to increase the water solubility and stability of a molecule, and can also play a crucial role in its biological activity and transport. nih.govthermofisher.com Inspired by this, researchers have explored the glycosylation of naphthoquinone derivatives.

One approach involves the direct reaction of a protected sugar derivative with the naphthoquinone core. For instance, the synthesis of glycosylated juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) derivatives has been achieved through the addition of 1,2,3,4-tetra-O-acetyl-6-desoxy-6-thio-β-d-glucopyranose to a juglone suspension, followed by deacetylation to yield the final glycosylated product. nih.gov This strategy, which can be adapted for this compound, aims to enhance the compound's selectivity and potentially reduce its cytotoxicity. nih.gov The choice of the sugar moiety and the linkage position on the naphthoquinone ring are critical parameters that can be varied to fine-tune the properties of the resulting glycoconjugate.

| Parent Compound | Glycosyl Donor | Resulting Derivative Type |

| Juglone (5-hydroxy-1,4-naphthoquinone) | 1,2,3,4-tetra-O-acetyl-6-desoxy-6-thio-β-d-glucopyranose | Thio-glycosylated juglone derivative |

Metal Chelate Formation and Ligand Development

The hydroxyl and carbonyl groups of this compound provide excellent sites for metal chelation. nih.govjst.go.jpacs.org The ability of hydroxy-derivatives of 1,4-naphthoquinone to form stable complexes with various metal cations has long been recognized and utilized in the development of dyes. nih.govjst.go.jp More recently, this property has been exploited to create novel metallodrugs.

The synthesis of these metal complexes typically involves the reaction of the naphthoquinone derivative with a suitable metal salt, often in the presence of other ligands to satisfy the coordination sphere of the metal. For example, copper(II) complexes of 1,4-naphthoquinone derivatives containing thiosemicarbazide (B42300) and triphenylphosphine (B44618) oxide moieties have been synthesized and characterized. nih.govacs.org The coordination of the metal can occur through the oxygen atoms of the hydroxyl and carbonyl groups, leading to the formation of stable chelate rings. acs.org The development of such metal complexes opens up possibilities for creating agents with unique electronic and steric properties, which can influence their biological interactions. nih.gov

Structure-Activity Relationship Studies in Synthesized Analogues

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to the design of new therapeutic agents. researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net For this compound analogues, SAR studies focus on how modifications to the naphthoquinone core and its substituents impact their biological effects.

Key structural features that are often investigated include:

The position and nature of substituents: The introduction of different functional groups at various positions on the naphthoquinone ring can dramatically alter its electronic properties and steric profile, thereby influencing its interaction with biological targets. researchgate.net For example, studies on juglone derivatives have shown that the introduction of thioether or hydroxyl-bearing substituents at the C2 and C3 positions can modulate their inhibitory activity against certain enzymes. nih.gov

The role of the hydroxyl groups: The hydroxyl groups of this compound are crucial for its activity, not only as sites for glycosylation and metal chelation but also for their involvement in hydrogen bonding and redox cycling. jst.go.jpnih.gov Studies have indicated that the presence of a phenolic hydroxyl group in ortho-naphthoquinones can lead to greater antiproliferative activity. researchgate.net

The planarity of the molecule: The planar structure of the naphthoquinone ring system is often important for its ability to intercalate into DNA or interact with flat receptor binding sites. nih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are increasingly being used to complement experimental SAR studies. jst.go.jpresearchgate.net These in silico approaches can help to predict the activity of novel analogues and provide insights into their mechanism of action at the molecular level. For instance, docking simulations have been used to suggest that certain naphthoquinone derivatives can directly bind to the hinge region of specific proteins. researchgate.net

| Structural Modification | Observed Effect on Activity |

| Introduction of thioether or hydroxyl-bearing substituents at C2/C3 of juglone | Modulation of enzyme inhibition |

| Presence of a phenolic hydroxyl group in ortho-naphthoquinones | Increased antiproliferative activity |

| Introduction of an electron-withdrawing substituent at the C8 position of β-lapachone | Exploration of structure-activity relationships |

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can build a comprehensive understanding of the key structural features required for a desired effect. This knowledge is invaluable for the rational design of new compounds with improved potency and selectivity.

Chemical Reactivity and Reaction Mechanisms of 2,6 Dihydroxy 1,4 Naphthoquinone

Redox Cycling Mechanisms and Electron Transfer Processes

The chemical behavior of 2,6-dihydroxy-1,4-naphthoquinone is significantly influenced by its ability to undergo redox cycling. This process involves the reduction of the quinone to a semiquinone or hydroquinone (B1673460), followed by autoxidation back to the quinone form, which in turn generates reactive oxygen species (ROS). frontiersin.orgnih.gov This cycling is a key factor in the biological activities of many naphthoquinones. nih.gov

Naphthoquinones, including this compound, are known to generate ROS through their redox cycling activity. frontiersin.orgnih.gov This process is initiated by the reduction of the quinone moiety. In biological systems, this reduction can be catalyzed by various enzymes at the expense of cellular reductants like NADH or NADPH. nih.gov The resulting semiquinone radical can then react with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻). frontiersin.org Superoxide can be further converted to hydrogen peroxide (H₂O₂), another reactive oxygen species. mdpi.com The generation of ROS is a significant mechanism behind the cytotoxic effects observed for some naphthoquinone derivatives. mdpi.comnih.gov This increased oxidative stress can impact various cellular components, including lipids, proteins, and DNA. researchgate.net

The general mechanism for ROS formation by naphthoquinones can be summarized as follows:

Reduction: The naphthoquinone accepts an electron from a reducing agent (e.g., NADPH-cytochrome P450 reductase) to form a semiquinone radical. nih.gov

Oxygen Reaction: The semiquinone radical transfers an electron to molecular oxygen (O₂) to form a superoxide anion radical (O₂⁻). frontiersin.org

Dismutation: Superoxide dismutase (SOD) can catalyze the conversion of two superoxide radicals into hydrogen peroxide (H₂O₂) and oxygen. malariaworld.org

Fenton Reaction: In the presence of transition metals like iron (Fe²⁺), hydrogen peroxide can undergo the Fenton reaction to generate the highly reactive hydroxyl radical (•OH).

It's important to note that the specific mechanisms and the extent of ROS generation can be influenced by the substituents on the naphthoquinone ring. nih.gov

A critical step in the redox cycling of this compound is its reduction to the corresponding hydroquinone. This reduction can occur through one- or two-electron transfer processes. mdpi.comnih.gov Enzymes such as DT-diaphorase can catalyze the two-electron reduction of naphthoquinones to their hydroquinone forms. nih.gov This reduction is a reversible process, and the hydroquinone can be re-oxidized back to the quinone, completing the redox cycle. nih.govlibretexts.org The interchange between the oxidized quinone and the reduced hydroquinone is fundamental to the biological activities of many naphthoquinones. nih.gov

The electrochemical reduction of quinones is a well-studied process and is often reversible, allowing for the determination of standard reduction potentials. libretexts.org These potentials are influenced by factors such as pH and the nature of the substituents on the quinone ring. libretexts.org

Nucleophilic Addition Reactions

The electrophilic nature of the quinone ring in this compound makes it susceptible to nucleophilic addition reactions. mdpi.comreddit.com These reactions often involve a Michael-type addition to the activated double bonds of the quinone system. nih.gov

Naphthoquinones readily react with cellular thiols such as cysteine and glutathione (B108866) (GSH). mdpi.comnih.gov This reaction typically proceeds via a 1,4-Michael addition, where the thiol attacks one of the electrophilic carbon atoms of the quinone ring. nih.gov The initial adduct is a hydroquinone-thiol conjugate, which can then be auto-oxidized to the corresponding quinone-thiol adduct. nih.gov

The rate and extent of these reactions can be influenced by the specific structure of the naphthoquinone and the thiol. For instance, the presence of substituents on the naphthoquinone ring can create steric hindrance, affecting the rate of conjugate formation. nih.gov The reaction with thiols is a significant pathway for the detoxification and metabolism of naphthoquinones in biological systems. nih.gov

Table 1: Reactivity of Naphthoquinones with Thiols

| Naphthoquinone Derivative | Thiol | Reaction Type | Key Findings | Reference |

| Naphthalene-1,2-dione | Cysteine, Glutathione | Michael Addition | Second-order rate constants were high, and reactions were rapid at physiological pH. | nih.gov |

| 5,8-dimethoxy-1,4-naphthoquinones | Glutathione | Michael Addition | Formed 1,4-adducts which then auto-oxidized. The reaction was also accompanied by the reduction of the quinone. | nih.gov |

| 2- or 6-(1-hydroxyalkyl)-DMNQ | Glutathione | Michael Addition | The rate of conjugate formation was influenced by steric hindrance from the alkyl group. | nih.gov |

In addition to thiols, other nucleophiles can react with the naphthoquinone ring. Arylation processes involve the addition of an aryl group to the quinone structure. While less common than thiol addition, these reactions can occur under specific conditions and represent another facet of the reactivity of this compound. Some studies have suggested that naphthoquinones can inhibit certain enzymes through an arylation process, reacting with thiol groups on proteins. mdpi.com

Tautomerism and Isomerization Dynamics

Tautomerism is the phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. masterorganicchemistry.comlibretexts.org For this compound, keto-enol tautomerism is a relevant consideration.

The "keto" form is the this compound structure itself. The "enol" form would involve the migration of a proton from one of the hydroxyl groups to a carbonyl oxygen, resulting in a di-enol structure. The equilibrium between these tautomeric forms is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.comyoutube.com Generally, for simple quinones, the keto form is the more stable and predominant tautomer at equilibrium. libretexts.orgnih.gov However, the relative stability can be affected by the substitution pattern on the aromatic ring. researchgate.net

In the broader context of dihydroxynaphthalenes, the equilibrium between the dihydroxy (catechol or hydroquinone) form and the dione (B5365651) (quinone) form is well-established. nih.gov For 1,4-dihydroxynaphthalenes, the phenolic form is typically the stable tautomer under neutral conditions. nih.gov However, for larger fused aromatic systems, the diketone tautomer can become the more stable form. nih.govrsc.org The specific tautomeric and isomeric dynamics of this compound itself would depend on the interplay of electronic and steric factors governed by the positions of the hydroxyl groups.

Keto-Enol and Azo-Hydrazone Tautomerism in Dihydroxynaphthoquinones

Tautomerism is a fundamental concept in organic chemistry describing the equilibrium between two or more interconverting constitutional isomers, known as tautomers. In the context of dihydroxynaphthoquinones, keto-enol and azo-hydrazone tautomerism are of particular interest.

Keto-Enol Tautomerism

Keto-enol tautomerism involves the migration of a proton and the shifting of bonding electrons, resulting in an equilibrium between a keto form (containing a C=O bond) and an enol form (containing a C=C-OH group). For aldehydes and ketones with an alpha-proton, this equilibrium generally favors the more stable keto form. This process can be catalyzed by either acid or base. masterorganicchemistry.com

In the case of dihydroxynaphthoquinones, the "enol" form is an aromatic dihydroxy structure, while the "keto" form is a diketone. For 1,4-dihydroxynaphthalene, a closely related compound, the dihydroxy (aromatic) form is the stable tautomer under neutral, room-temperature conditions. nih.gov However, research has shown that for larger fused aromatic systems, the diketone tautomer can become the more stable form. nih.gov This shift is attributed to a combination of electronic and geometric effects within the larger polyaromatic structures. nih.gov Theoretical studies using Density Functional Theory (DFT) on various cyclic diones have also been employed to understand the factors influencing the stability of keto-enol tautomers, such as ring size and the electronic nature of substituents. researchgate.netorientjchem.org

Azo-Hydrazone Tautomerism

Azo-hydrazone tautomerism is a specific type of prototropic tautomerism that occurs in azo dyes containing a hydroxyl group ortho or para to the azo linkage (-N=N-). researchgate.net This equilibrium is between the hydroxy-azo form and the keto-hydrazone form (—HN—N=C—C=O). researchgate.net This phenomenon is not an intrinsic property of this compound itself, as it lacks an azo group.

However, this tautomerism becomes relevant if this compound is used as a coupling component to synthesize an azo dye. ontosight.ai In such derivatives, the equilibrium between the azo and hydrazone forms can be influenced by factors like pH, solvent polarity, and metal ion complexation. researchgate.netrsc.org Spectroscopic methods, including UV-visible, NMR, and Raman spectroscopy, are used to study this equilibrium, which is crucial as the two tautomers can exhibit different colors and properties. researchgate.netrsc.org Generally, the hydrazone form is often found to be dominant in acidic and neutral solutions, while the azo form prevails in alkaline conditions. rsc.org

Proton Transfer Phenomena in Electronic Ground States

Intramolecular proton transfer (IPT) in the electronic ground state is a key process that governs the tautomeric equilibria in molecules with both proton donor and acceptor sites. In dihydroxyanthraquinones, which are structurally similar to dihydroxynaphthoquinones, ground-state intramolecular proton transfer (GSIPT) has been studied using temperature-dependent UV/vis absorption spectroscopy and ab initio calculations. researchgate.net

For instance, in 1,4-dihydroxyanthraquinone (quinizarin), a higher energy tautomer (9,10-dihydroxy-1,4-anthraquinone) exists, which is about 7.7 kcal/mol higher in energy than the most stable form. researchgate.net The transition state for this proton transfer was calculated to be approximately 11.5 kcal/mol above the ground state. researchgate.net The addition of a second hydroxyl group, as in 1,4-dihydroxyanthraquinone, creates a second potential ground-state minimum corresponding to a double proton transfer. nih.gov

While specific experimental data on the GSIPT of this compound is limited in the provided search results, the principles derived from related structures like quinizarin (B34044) are applicable. The two hydroxyl groups and two carbonyl groups in this compound provide the necessary donor and acceptor sites for intramolecular proton transfer. The relative positions of these groups will dictate the energetics and barriers of the proton transfer pathways, leading to an equilibrium between different tautomeric forms in the ground state.

Influence of Substituents on Chemical Reactivity

The type and position of substituent groups on the naphthoquinone scaffold significantly modulate its chemical and biological properties. The hydroxyl (-OH) group, in particular, exerts a strong influence through its electronic effects.

A study comparing the effects of hydroxy substitution on 1,4-naphthoquinone's properties revealed significant differences in reactivity. The electrophilicity of various hydroxy-substituted naphthoquinones was found to decrease in the following order: 1,4-naphthoquinone (B94277) >> 5-hydroxy-1,4-naphthoquinone > 5,8-dihydroxy-1,4-naphthoquinone (B181067) (naphthazarin) >> 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone). This indicates that a hydroxyl group at the C2 position drastically reduces the molecule's electrophilicity compared to substitutions on the benzenoid ring.

The position of the hydroxyl group also impacts the mechanism of toxicity. For example, the toxicity of 5,8-dihydroxy-1,4-naphthoquinone is primarily due to the formation of free radicals, whereas the toxicity of 1,4-naphthoquinone and 5-hydroxy-1,4-naphthoquinone also involves an electrophilic addition component. The reactivity of 2-hydroxy-1,4-naphthoquinone could not be fully explained by either of these mechanisms, highlighting the unique effect of substitution at the C2 position.

The presence of substituents also influences the formation of intramolecular hydrogen bonds, which in turn affects the molecule's aromaticity and the dynamics of proton transfer. Theoretical studies on 1,4-naphthoquinone derivatives with both –Br and –O-H substituents have shown that the –O-H group has a more significant influence on the molecular core than the –Br atom.

Below is a data table summarizing the comparative electrophilicity of different hydroxynaphthoquinones.

Table of Mentioned Compounds

Advanced Spectroscopic and Structural Elucidation of 2,6 Dihydroxy 1,4 Naphthoquinone

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These techniques are exceptionally sensitive to the types of chemical bonds present and their environment, particularly functional groups and hydrogen bonding. iarjset.com

FTIR and Raman spectroscopy provide complementary information about the vibrational modes of 2,6-dihydroxy-1,4-naphthoquinone.

FTIR Spectroscopy: The FTIR spectrum is dominated by strong absorptions from the polar functional groups. Key expected bands include:

O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ due to the hydroxyl groups. The broadness is a classic indication of hydrogen bonding. researchgate.netresearchgate.net

C=O Stretching: One or more strong, sharp bands in the 1630-1680 cm⁻¹ region, characteristic of the quinone carbonyl groups. The exact position is sensitive to conjugation and hydrogen bonding. youtube.com

C=C Stretching: Bands corresponding to the stretching of the aromatic and quinoid ring systems, typically found in the 1550-1620 cm⁻¹ range.

C-O Stretching and O-H Bending: Vibrations in the fingerprint region (below 1500 cm⁻¹) associated with C-O stretching and O-H in-plane and out-of-plane bending. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly effective for observing vibrations of non-polar bonds and symmetric vibrations. researchgate.net For this compound, the C=C stretching vibrations of the naphthoquinone ring system would be expected to produce strong Raman signals. researchgate.net The carbonyl C=O stretch would also be visible, though often weaker than in the FTIR spectrum. rsc.org The symmetric breathing modes of the aromatic rings would also be characteristic features in the Raman spectrum. researchgate.net

Interactive Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique | Notes |

| O-H Stretch | 3200 - 3500 | FTIR | Broad due to hydrogen bonding. researchgate.net |

| C=O Stretch (Quinone) | 1630 - 1680 | FTIR, Raman | Position lowered by conjugation and potential H-bonding. youtube.com |

| C=C Stretch (Aromatic/Quinoid) | 1550 - 1620 | Raman, FTIR | Often strong in Raman spectra. researchgate.netresearchgate.net |

| C-O Stretch (Phenolic) | 1200 - 1300 | FTIR | Characteristic of the aryl-OH bond. |

| O-H Bend (In-plane) | 1300 - 1450 | FTIR | Found in the fingerprint region. |

The structure of this compound allows for the possibility of intramolecular hydrogen bonding, for instance, between the C2-hydroxyl group and the C1-carbonyl group. Vibrational spectroscopy is a primary method for detecting such interactions. nih.govresearchgate.net

The formation of an intramolecular hydrogen bond creates a six-membered pseudo-ring, which significantly affects the vibrational frequencies of the involved groups. nih.gov

O-H Stretching Frequency: The O-H stretching band of a hydrogen-bonded hydroxyl group becomes broader and shifts to a lower frequency (a "red shift") compared to a free hydroxyl group. researchgate.netyoutube.com The magnitude of this shift correlates with the strength of the hydrogen bond. rsc.org

C=O Stretching Frequency: The carbonyl group acting as a hydrogen bond acceptor also experiences a red shift in its stretching frequency. This is because the hydrogen bond weakens the C=O double bond, lowering the energy required to stretch it. youtube.com

By carefully analyzing the positions and shapes of the O-H and C=O bands in the FTIR and Raman spectra, one can confirm the presence and infer the relative strength of intramolecular hydrogen bonding within the this compound molecule. nih.govrsc.org This analysis is critical for understanding the molecule's preferred conformation and chemical reactivity. researchgate.netdntb.gov.ua

Mass Spectrometry Techniques

Mass spectrometry serves as a fundamental tool for determining the precise molecular weight and elemental composition of this compound, as well as for deducing its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the molecular formula of a compound by providing highly accurate mass measurements. For this compound, its theoretical exact mass is calculated to be 190.02660867 Da. nih.gov HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers, offer the necessary resolving power and mass accuracy to distinguish between ions with very similar masses, leading to an unambiguous assignment of the molecular formula C₁₀H₆O₄. nih.gov This level of precision is crucial for differentiating the target compound from other isobaric interferences, especially in complex matrices. The high sensitivity of HRMS also allows for the detection and identification of the compound even at trace levels. escholarship.org

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₆O₄ |

| Theoretical Exact Mass | 190.02660867 Da nih.gov |

| Nominal Mass | 190 g/mol |

This table presents the key mass spectrometry data for the precise identification of this compound.

Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways of protonated this compound ions. By inducing collision-induced dissociation (CID), the precursor ion breaks down into characteristic product ions. The analysis of these fragments provides valuable insights into the compound's structure. For naphthoquinones, common fragmentation patterns involve the loss of small neutral molecules such as carbon monoxide (CO) and water (H₂O) from the quinone ring and hydroxyl groups. The specific fragmentation pattern of this compound would reveal the connectivity of the hydroxyl groups to the naphthoquinone core. While specific fragmentation data for this compound is not detailed in the provided results, studies on similar hydroxyalkylamino-1,4-naphthoquinones show that the fragmentation is highly dependent on the substituent's structure, indicating that the position of the hydroxyl groups in this compound would lead to a unique and identifiable fragmentation spectrum. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. A single crystal of this compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the crystal lattice. This technique provides precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The crystal structure would confirm the planarity of the naphthoquinone ring system and reveal the orientation of the hydroxyl groups. The analysis of similar structures, like 1,6-dihydro-1,2,4,5-tetrazines, demonstrates how X-ray diffraction can confirm molecular conformation, in that case revealing an unsymmetrical boat conformation of the central ring. researchgate.net For this compound, this technique would provide indisputable evidence of its molecular geometry.

Electronic Absorption Spectroscopy (UV-Vis) and Photochemical Studies

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet and visible regions, which arise from π → π* and n → π* transitions associated with the aromatic system and the carbonyl groups. The positions and intensities of these absorption bands are influenced by the hydroxyl substituents and the solvent used. nih.gov Theoretical studies on related compounds like 1,4-naphthoquinone (B94277) using time-dependent density functional theory (TD-DFT) can help in the assignment of the observed electronic transitions. researchgate.net Photochemical studies investigate the behavior of the molecule upon absorption of light, which can lead to various reactions. Naphthoquinones are known to be photochemically active, and understanding these properties is important for various applications. researchgate.netnih.gov

Theoretical and Computational Studies of 2,6 Dihydroxy 1,4 Naphthoquinone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of naphthoquinone derivatives. It offers a balance between computational cost and accuracy, making it suitable for studying the geometry, electronic structure, and spectroscopic parameters of these molecules. While specific DFT studies exclusively focused on 2,6-dihydroxy-1,4-naphthoquinone are limited in the literature, extensive research on its isomers, such as naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) and other substituted naphthoquinones, provides a solid framework for understanding the theoretical underpinnings of this class of compounds.

Geometry Optimization and Electronic Structure Analysis

The optimization of the molecular geometry is a fundamental step in computational studies, providing the most stable three-dimensional arrangement of atoms. For naphthoquinone derivatives, DFT calculations are typically performed using functionals like B3LYP or PBE with various basis sets, such as 6-311++G(2d,2p), to obtain accurate geometric parameters. nih.gov These calculations are crucial for understanding the planarity of the ring system and the influence of substituent groups on bond lengths and angles.

The electronic structure of these molecules, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, is a key focus of DFT analysis. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. For instance, in studies of related naphthoquinones, DFT calculations have been used to determine these energy gaps, which are essential for predicting their behavior in chemical reactions. nih.gov

Table 1: Representative Computed Electronic Properties of a Naphthoquinone Derivative (Illustrative Example)

| Property | Computed Value | Method | Reference |

| HOMO Energy | -6.5 eV | DFT/B3LYP | nih.gov |

| LUMO Energy | -2.8 eV | DFT/B3LYP | nih.gov |

| HOMO-LUMO Gap | 3.7 eV | DFT/B3LYP | nih.gov |

| Dipole Moment | 2.5 D | DFT/B3LYP | researchgate.net |

Note: This table is illustrative and based on data for related naphthoquinone derivatives due to the scarcity of specific data for this compound.

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For naphthoquinones, theoretical vibrational spectra (Infrared and Raman) are often calculated to aid in the assignment of experimental spectral bands. nih.gov For example, studies on 1,4-dihydroxyanthraquinone have shown that DFT methods, such as B3LYP and B3PW91, can accurately predict harmonic vibration frequencies. nih.gov Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. mdpi.com

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Dihydroxyanthraquinone

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment | Reference |

| ν(O-H) | 3410 | 3425 | O-H stretching | nih.gov |

| ν(C=O) | 1635 | 1640 | Carbonyl stretching | nih.gov |

| ν(C=C) | 1590 | 1595 | Aromatic C=C stretching | nih.gov |

Note: This table is based on data for 1,4-dihydroxyanthraquinone and serves as an example of the application of DFT in predicting spectroscopic parameters.

Aromaticity Analysis (e.g., HOMA)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity. researchgate.netnih.govmdpi.com It is calculated based on the deviation of bond lengths in a given ring from an optimal value assumed for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic character. In studies of naphthoquinone derivatives like naphthazarin, the HOMA index is used to quantify the aromaticity of the benzenoid and quinoid rings and to understand how substituents and intramolecular interactions influence the electron delocalization. mdpi.comsemanticscholar.org The analysis helps in understanding the chemical behavior and stability of the different rings within the molecule.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a time-resolved picture of molecular motion, offering insights into dynamic processes that are not accessible through static quantum chemical calculations.

Car-Parrinello Molecular Dynamics (CPMD) for Proton Dynamics

Car-Parrinello Molecular Dynamics (CPMD) is a first-principles MD method that combines DFT with molecular dynamics, allowing for the simulation of chemical processes, including bond breaking and formation. wikipedia.org In the context of dihydroxynaphthoquinones, CPMD is particularly valuable for studying proton dynamics, such as intramolecular proton transfer. nih.govmdpi.comsemanticscholar.org For isomers like naphthazarin, which feature intramolecular hydrogen bonds, CPMD simulations have revealed the occurrence of proton transfer events, shedding light on the lability of the hydroxyl protons and the potential for tautomerization. nih.govsemanticscholar.org These simulations can track the movement of protons between the oxygen atoms of the hydroxyl and carbonyl groups over time. mdpi.com

Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations are also employed to explore the conformational landscape of molecules and to study their intermolecular interactions. For flexible molecules, MD can identify the most stable conformers and the energy barriers between them. researchgate.netrsc.orglibretexts.org In the case of naphthoquinones, understanding the preferred conformations of substituent groups is crucial for interpreting their chemical and biological properties. researchgate.net

Furthermore, MD simulations can provide detailed information about intermolecular interactions in the condensed phase, such as in crystals or solutions. nih.govnih.govresearchgate.net These simulations can reveal how molecules of this compound might interact with each other or with solvent molecules through hydrogen bonding and other non-covalent interactions, which is essential for understanding its bulk properties. nih.gov

Advanced Quantum Chemical Methods

Advanced quantum chemical methods provide highly accurate descriptions of molecular structures, properties, and interactions by accounting for electron correlation—the interactions between electrons that are neglected in simpler models like the Hartree-Fock method.

Møller–Plesset Perturbation Theory (MP2) and Coupled-Cluster Methods (CCSD)

Møller–Plesset perturbation theory (MP) is a post-Hartree-Fock method that improves upon the Hartree-Fock approximation by including electron correlation effects. wikipedia.org It does so by treating the correlation as a perturbation to the Hartree-Fock Hamiltonian. wikipedia.org The second-order correction, known as MP2, is the most common and provides a significant improvement in accuracy for a reasonable computational cost. wikipedia.orgsmu.edu Higher-order methods like MP3 and MP4 are also used, but their computational expense increases rapidly. wikipedia.org Systematic studies have shown that MP perturbation theory is not always a convergent theory at high orders, and its performance can depend on the chemical system and basis set used. wikipedia.org

Coupled-Cluster (CC) theory is another highly accurate method for including electron correlation. The CCSD method, which stands for Coupled Cluster with Single and Double excitations, is a widely used "gold standard" in computational chemistry for its high accuracy in predicting molecular energies and properties. It systematically includes the effects of single and double electron excitations from the reference Hartree-Fock determinant. While computationally more demanding than MP2, CCSD generally provides more reliable and accurate results, especially for systems where electron correlation effects are strong.

While no specific MP2 or CCSD studies on this compound were found, these methods are routinely applied to understand the electronic structure, stability of different conformers, and reaction mechanisms of a wide range of organic molecules, including other quinone derivatives. For instance, a study on hydrogen peroxide utilized MP2 to compute atomic axial tensors (AATs) for the analysis of vibrational circular dichroism spectra. nih.gov Another recent development has been the combination of MP2 with machine learning to improve the prediction of noncovalent interactions. nih.gov

Atoms in Molecules (AIM) Theory for Bonding Analysis

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density of a molecule to understand chemical bonding. nih.gov By examining the topology of the electron density, AIM can identify bond critical points (BCPs) between atoms, which are indicative of a chemical bond. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian, provide quantitative information about the nature and strength of the bond, including covalent bonds, ionic bonds, and weaker interactions like hydrogen bonds.

Although no AIM analysis has been published specifically for this compound, a study on 2-(acylamino)-1,4-naphthoquinone derivatives successfully employed AIM in conjunction with mass spectrometry to elucidate fragmentation mechanisms. nih.gov The topological analysis of the electron density helped to understand the changes in bond strengths upon protonation, demonstrating the utility of AIM in characterizing the bonding in the naphthoquinone framework. nih.gov

Table 1: Key Parameters in AIM Analysis and Their Interpretation

| Parameter | Symbol | Interpretation |

| Electron Density at BCP | ρ(r) | Indicates the strength of the interaction; higher values suggest stronger bonds. |

| Laplacian of Electron Density | ∇²ρ(r) | Indicates the nature of the interaction. Negative values are characteristic of shared (covalent) interactions, while positive values are typical for closed-shell (ionic, hydrogen bond, van der Waals) interactions. |

| Total Electron Energy Density | H(r) | The sign of H(r) at the BCP can also help distinguish between shared (H(r) < 0) and closed-shell (H(r) > 0) interactions. |

Symmetry-Adapted Perturbation Theory (SAPT) for Intermolecular Forces

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for directly calculating the interaction energy between molecules. arxiv.org Unlike supermolecular approaches that obtain the interaction energy by subtracting the energies of the isolated monomers from the energy of the complex, SAPT calculates the interaction energy as a perturbation to the system of non-interacting monomers. arxiv.org A key advantage of SAPT is that it provides a physically meaningful decomposition of the total interaction energy into distinct components: electrostatics, exchange, induction, and dispersion. arxiv.org This decomposition is invaluable for understanding the nature of non-covalent interactions.

Recent advancements in SAPT have extended its applicability to systems that require a multiconfigurational wave function description of the monomers. arxiv.org While specific SAPT calculations for this compound are not available, this method is well-suited for studying how this molecule would interact with other molecules, such as solvent molecules or biological targets. The hydroxyl groups and the quinone ring of this compound would allow for a rich variety of intermolecular interactions, including hydrogen bonding and π-stacking, which could be quantitatively analyzed using SAPT. A recent study presented a new approach based on SAPT for calculating interaction-induced properties, such as changes in the dipole moment upon complex formation. nih.gov

Table 2: Components of Interaction Energy in SAPT

| Energy Component | Description |

| Electrostatics | The classical Coulombic interaction between the static charge distributions of the monomers. |

| Exchange | A short-range repulsive term arising from the Pauli exclusion principle when the electron clouds of the monomers overlap. |

| Induction | The attractive interaction arising from the polarization of one monomer by the static electric field of the other. |

| Dispersion | A long-range attractive interaction arising from the correlated fluctuations of the electron clouds of the monomers. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.govhrpub.org From a computational perspective, the development of a QSAR/QSPR model involves several key steps:

Data Set Preparation: A diverse set of molecules with known activities or properties is compiled.

Molecular Descriptor Calculation: A wide range of numerical descriptors that encode different aspects of the molecular structure (e.g., electronic, topological, geometric) are calculated for each molecule in the dataset.

Feature Selection: Statistical methods are used to select a subset of descriptors that are most relevant to the activity or property being modeled.

Model Building: A mathematical model (e.g., multiple linear regression, partial least squares, machine learning algorithms) is constructed to correlate the selected descriptors with the observed activity or property.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

While no QSAR or QSPR studies have been specifically reported for a series of compounds centered around this compound, research has been conducted on other naphthoquinone derivatives. For example, a QSAR study on a series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives identified key physicochemical properties governing their cytotoxic activities against several cancer cell lines. nih.gov The resulting models provided guidelines for the design of novel and more potent anticancer agents. nih.gov Such an approach could be hypothetically applied to this compound derivatives to explore their potential biological activities.

Biosynthesis and Natural Occurrence of Naphthoquinones

Identification of Natural Sources (Plants, Fungi, Microorganisms)

Naphthoquinones are widely distributed in nature, being found as secondary metabolites in higher plants, fungi, bacteria, and even some animals. mdpi.comnih.gov They often play a role in the chemical defense mechanisms of these organisms. researchgate.net

Well-known examples of naturally occurring naphthoquinones include juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) from walnut trees, lawsone (2-hydroxy-1,4-naphthoquinone) from the henna plant, and plumbagin (B1678898) (5-hydroxy-2-methyl-1,4-naphthoquinone) from the Plumbaginaceae family. nih.govresearchgate.net Another example is naphthazarin (5,8-dihydroxy-1,4-naphthoquinone), which has been isolated from several plant families, including Boraginaceae, Droseraceae, and Nepenthaceae. nih.gov Fungi, particularly endophytic fungi like Biatriospora sp., are also known to produce a diverse array of naphthoquinone derivatives. nih.gov Additionally, bacteria, especially those from the Actinomycetes group, are prolific producers of these compounds. acs.org

While the natural occurrence of many naphthoquinone derivatives is well-documented, specific information regarding the isolation of 2,6-Dihydroxy-1,4-naphthoquinone from natural sources is not extensively reported in the available scientific literature. Much of the information available for this specific isomer pertains to its synthesis and chemical properties.

Biosynthetic Pathways Leading to Naphthoquinone Scaffolds

The structural diversity of naphthoquinones arises from several distinct biosynthetic pathways that have evolved in different organisms. acs.org These pathways utilize different primary metabolites as precursors to construct the fundamental naphthoquinone skeleton.

Shikimate Pathway and o-Succinylbenzoic Acid (OSB) Pathway

The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. acs.org Chorismate, a key intermediate of this pathway, serves as a major precursor for the formation of the naphthoquinone ring via the o-succinylbenzoic acid (OSB) pathway. acs.org

In this pathway, chorismate is converted through a series of enzymatic reactions to o-succinylbenzoic acid (OSB). nih.gov OSB is then activated to its coenzyme A ester, OSB-CoA, which subsequently cyclizes to form 1,4-dihydroxy-2-naphthoic acid (DHNA). nih.gov DHNA is a central intermediate that can be further modified to produce various naphthoquinones, such as phylloquinone (vitamin K1) in plants and menaquinone (vitamin K2) in bacteria. acs.org In some plants, DHNA is also a precursor to specialized naphthoquinones like lawsone and juglone. acs.org The conversion of DHNA to other naphthoquinones can involve decarboxylation and hydroxylation steps, often catalyzed by enzymes like cytochrome P450s. acs.org

Polyketide Pathway

The polyketide pathway represents another major route for naphthoquinone biosynthesis, particularly in fungi and some bacteria. eurekaselect.combiocyc.org This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by large multifunctional enzymes known as polyketide synthases (PKSs). google.com

The process begins with a starter unit (e.g., acetyl-CoA) which is elongated by the addition of extender units (e.g., malonyl-CoA). google.com The resulting polyketide chain undergoes a series of cyclization and aromatization reactions to form the naphthoquinone scaffold. The diversity of naphthoquinones produced through this pathway is achieved by variations in the starter and extender units, the number of condensation cycles, and subsequent modifying enzymes that can introduce hydroxyl, methyl, or other functional groups. eurekaselect.combiocyc.org Fungi are particularly known for producing a wide range of polyketide-derived naphthoquinones. nih.gov

Mevalonic Acid (MVA) and Methylerythritol 4-Phosphate (MEP) Pathways

The mevalonic acid (MVA) and methylerythritol 4-phosphate (MEP) pathways are primarily responsible for the biosynthesis of isoprenoids. These pathways produce the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). While not the primary routes to the naphthoquinone core itself, the MVA and MEP pathways are crucial for the synthesis of prenylated naphthoquinones, where an isoprenoid side chain is attached to the naphthoquinone scaffold. acs.org

In plants, the MVA pathway operates in the cytosol, while the MEP pathway is located in the plastids. acs.org These pathways can be involved in the biosynthesis of certain naphthoquinones by providing the prenyl group that is attached to a naphthoquinone precursor, which itself may be derived from the shikimate or polyketide pathway. acs.org For instance, the biosynthesis of shikonin (B1681659) and alkannin (B1664780) involves the attachment of a geranyl group, derived from the MVA pathway, to a p-hydroxybenzoate moiety originating from the shikimate pathway. acs.org

Enzymology of Naphthoquinone Biosynthesis (e.g., Prenyltransferases)

The biosynthesis of naphthoquinones is orchestrated by a variety of enzymes that catalyze specific steps in the different pathways. Key enzymes include those of the core shikimate and polyketide pathways, as well as modifying enzymes that generate the vast diversity of naphthoquinone structures.

Prenyltransferases are a significant class of enzymes in naphthoquinone biosynthesis, responsible for attaching isoprenoid side chains to the naphthoquinone core. These enzymes catalyze the transfer of a prenyl group, such as geranyl diphosphate (GPP) or farnesyl diphosphate (FPP), from a donor molecule to an aromatic acceptor. For example, in the biosynthesis of shikonin, a GPP:4-hydroxybenzoate 3-geranyltransferase is a key enzyme. acs.org Aromatic prenyltransferases have also been identified in fungi, where they are involved in the C-prenylation of various aromatic substrates, including dihydroxynaphthalenes. researchgate.net

Other important enzymes include polyketide synthases (PKSs) , which are large, modular enzymes that assemble the carbon backbone of polyketide-derived naphthoquinones. The shikimate/OSB pathway relies on a series of enzymes to convert chorismate to DHNA, including isochorismate synthase, OSB synthase, and DHNA-CoA synthase. acs.org Subsequent modifications to the naphthoquinone scaffold, such as hydroxylation and methylation, are carried out by enzymes like hydroxylases (e.g., cytochrome P450 monooxygenases) and methyltransferases , respectively. acs.org

Metabolic Engineering Approaches for Naphthoquinone Production

The valuable biological activities of naphthoquinones have spurred interest in using metabolic engineering to enhance their production in microbial or plant systems. nih.gov This involves the targeted modification of an organism's metabolic pathways to increase the flux towards the desired naphthoquinone product.

One common strategy is the overexpression of key rate-limiting enzymes in the biosynthetic pathway. For example, increasing the expression of genes in the MEP pathway in Bacillus subtilis has been shown to enhance the production of menaquinone-7. Another approach is to block competing metabolic pathways to redirect precursor molecules towards naphthoquinone synthesis.

Heterologous expression, where the biosynthetic pathway from a natural producer is transferred to a more easily cultivable host like Escherichia coli or Saccharomyces cerevisiae, is a powerful technique. nih.gov This allows for the production of complex natural products in a controlled fermentation environment. For instance, a fermentation process for producing indigo, which shares precursors with some naphthoquinones, was developed in recombinant E. coli. eurekaselect.com

Challenges in metabolic engineering for naphthoquinone production include the complexity of the biosynthetic pathways, the potential toxicity of the products to the host organism, and the need to optimize the expression of multiple genes in a coordinated manner. Future research in synthetic biology and a deeper understanding of the regulatory networks governing these pathways will likely lead to more efficient and scalable production of valuable naphthoquinones.

Molecular Interactions and Mechanistic Biological Studies of 2,6 Dihydroxy 1,4 Naphthoquinone

Enzyme Inhibition Studies at a Molecular Level

Naphthoquinones, as a class, are known enzyme inhibitors. However, research detailing the specific inhibitory profile of 2,6-dihydroxy-1,4-naphthoquinone against the following enzymes is not presently available. Studies tend to focus on other derivatives, such as the parent 1,4-naphthoquinone (B94277) or other hydroxylated isomers like juglone (B1673114) (5-hydroxy), lawsone (2-hydroxy), or naphthazarin (5,8-dihydroxy). nih.govnih.govjst.go.jpmdpi.com

DNA/RNA Interactions and Intercalation Mechanisms

The ability of naphthoquinone derivatives to interact with DNA is a key aspect of their biological activity, with some compounds acting as intercalating agents. e-century.us Studies using Raman spectroscopy have detailed the structural changes in DNA upon interaction with the parent compound, 1,4-naphthoquinone. nih.gov However, specific research on how this compound interacts with DNA or RNA, or whether it functions via an intercalation mechanism, is absent from the available scientific literature.

Cell Signaling Pathway Modulation (In Vitro Models)

Naphthoquinones, including this compound, are a class of compounds known for their ability to interact with and modulate various cellular signaling pathways. Their biological activity is often linked to their redox properties, allowing them to participate in electron transfer reactions that can profoundly impact cell behavior. In vitro studies using various cell models have been instrumental in elucidating the mechanisms by which these compounds exert their effects, revealing a complex interplay between antioxidant and pro-oxidant activities that can trigger specific cellular responses.

The antioxidant capacity of dihydroxy-1,4-naphthoquinone derivatives is a key aspect of their biological activity. This property is largely attributed to their ability to donate hydrogen atoms or electrons to neutralize reactive free radicals. The primary mechanisms involved are the Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) pathways. nih.gov The presence and position of hydroxyl (-OH) groups on the naphthoquinone scaffold are critical determinants of this antioxidant potential. nih.gov For instance, studies on various phenolic compounds have confirmed that the number and arrangement of hydroxyl groups strongly influence antioxidant activity. nih.gov Specifically, the presence of a hydroxyl group can lead to the stabilization of the resulting phenoxyl radical through intramolecular hydrogen bonding, thereby enhancing its radical-scavenging efficacy. nih.gov

The antioxidant activity of 1,4-naphthoquinone derivatives has been quantified using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govresearchgate.net Research has shown that certain novel synthetic 1,4-naphthoquinone derivatives exhibit potent radical scavenging activity, sometimes comparable to or even exceeding that of standards like ascorbic acid. researchgate.netresearchgate.net This activity underscores their potential to protect cells from oxidative damage by neutralizing harmful reactive oxygen species (ROS). nih.govnih.gov

Table 1: Antioxidant Activity of Selected 1,4-Naphthoquinone Derivatives

| Compound/Derivative | Assay | Key Finding | Reference |

|---|---|---|---|

| Various 1,4-Naphthoquinones | DPPH, ABTS, ORAC, FC | The number of hydroxyl groups has a stronger influence on antioxidant activity than other structural criteria. | nih.gov |

| Novel 1,4-Naphthoquinone Derivatives (e.g., containing heterocyclic moieties) | DPPH Scavenging Assay | Certain derivatives exhibited the highest radical scavenging activity among the tested compounds. | researchgate.net |

| Naphthoquinone derivatives U-134, U-572, U-623 | DPPH Radical Scavenging | At nanomolar concentrations, these compounds were 3-4 times more active in DPPH radical scavenging than ascorbic acid. | researchgate.net |

Paradoxically, while possessing antioxidant properties, 1,4-naphthoquinones can also induce oxidative stress within cells. mdpi.comnih.gov This dual role is a hallmark of many quinone compounds. The pro-oxidant activity stems from two main mechanisms: acting as electrophiles that react with cellular nucleophiles like glutathione (B108866), and participating in redox cycling. mdpi.comnih.gov

During redox cycling, naphthoquinones are reduced by cellular reductases (like NADPH-cytochrome P450 reductase) to form semiquinone radicals. These radicals can then react with molecular oxygen to regenerate the parent quinone, while concurrently producing superoxide (B77818) radicals (O₂•⁻). Superoxide can then be converted, either spontaneously or via superoxide dismutase, into hydrogen peroxide (H₂O₂), a key reactive oxygen species. nih.govfrontiersin.org This continuous cycle can lead to a significant accumulation of ROS, overwhelming the cell's antioxidant defenses and resulting in oxidative stress, which can cause damage to lipids, proteins, and DNA. mdpi.comnih.gov For example, studies in maize seedlings have shown that treatment with 1,4-naphthoquinone and its hydroxylated analogue, naphthazarin, can significantly alter H₂O₂ levels and increase lipid peroxidation. mdpi.com

Table 2: Effects of Naphthoquinones on Oxidative Stress Markers in Maize Seedlings

| Treatment | Concentration | Effect on H₂O₂ Production (Aboveground Parts) | Effect on Lipid Peroxidation (Aboveground Parts) | Reference |

|---|---|---|---|---|

| 1,4-Naphthoquinone (NQ) | 10 nM | Enhanced H₂O₂ production, though lower than control | Increased | mdpi.com |

| Naphthazarin (DHNQ) | 1 nM & 10 nM | Decreased H₂O₂ production | Increased | mdpi.com |

| NQ + DHNQ | 1 nM & 10 nM | Marked decrease in H₂O₂ production | Not specified | mdpi.com |

Data reflects changes relative to untreated controls.

The induction of mild oxidative stress by naphthoquinones can trigger adaptive cellular responses, primarily through the modulation of specific gene expression pathways. One of the most important of these is the Keap1-Nrf2 pathway. nih.govmdpi.com The transcription factor NF-E2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. nih.gov Under normal conditions, Nrf2 is bound in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation. nih.gov

Naphthoquinones can disrupt the Keap1-Nrf2 complex through oxidation or alkylation of critical cysteine residues on Keap1. nih.gov This disruption stabilizes Nrf2, allowing it to translocate to the nucleus. nih.gov Once in the nucleus, Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of various target genes. nih.govnih.gov This binding initiates the transcription of a battery of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1), and enzymes involved in glutathione synthesis. nih.govnih.gov Studies have shown that naphthoquinones such as plumbagin (B1678898) and naphthazarin can stimulate Nrf2/ARE signaling and enhance the expression of Nrf2 target genes in various cell lines. nih.govmdpi.com This activation of the Nrf2 pathway represents a crucial defense mechanism, helping cells to counteract oxidative insults and maintain redox homeostasis. nih.gov

Table 3: Key Components of the Nrf2 Pathway Modulated by Naphthoquinones

| Protein/Element | Role in Pathway | Effect of Naphthoquinone Exposure | Reference |

|---|---|---|---|

| Keap1 | Nrf2 repressor protein in the cytoplasm. | Disruption of the Keap1-Nrf2 complex. | nih.gov |

| Nrf2 (NF-E2-related factor 2) | Transcription factor that regulates antioxidant gene expression. | Stabilization and translocation to the nucleus. | nih.govnih.gov |

| ARE (Antioxidant Response Element) | DNA sequence in the promoter region of target genes. | Binding by activated Nrf2. | mdpi.com |

| HO-1 (Heme Oxygenase-1) | An Nrf2 target gene; an antioxidant enzyme. | Upregulated expression. | nih.govnih.gov |

Molecular Docking and Dynamic Simulation Analysis of Ligand-Target Interactions

To understand the molecular basis of the biological activities of this compound and related compounds, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. nih.govresearchgate.net These techniques provide detailed insights into how a ligand (the naphthoquinone) might bind to a specific protein target, which is often a crucial step in modulating a signaling pathway. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. researchgate.netresearchgate.net The process generates a score, typically in the form of binding energy (e.g., kcal/mol), which estimates the strength of the interaction. A lower (more negative) binding energy suggests a more stable and favorable interaction. nih.gov Studies on 1,4-naphthoquinone derivatives have used docking to identify potential protein targets and have shown strong binding affinities to key proteins involved in disease pathways. nih.govresearchgate.net

Following docking, molecular dynamics simulations can be performed to analyze the stability of the predicted ligand-protein complex over time. nih.gov An MD simulation models the movement of atoms and molecules, providing a dynamic view of the interaction. researchgate.net This analysis can confirm the stability of the binding pose predicted by docking and reveal details about conformational changes in the protein upon ligand binding. nih.govresearchgate.net For example, simulations can calculate the total binding free energy and analyze the structural compactness, providing a more comprehensive picture of the ligand-target interaction. nih.govresearchgate.net

Table 4: Representative Data from Computational Studies of Naphthoquinone Derivatives

| Study Type | Compound Class | Target Protein Example | Finding/Metric | Reference |

|---|---|---|---|---|

| Molecular Docking | 1,4-Naphthoquinone scaffold-derived compounds | Core cancer-related proteins (e.g., MMP9) | Binding energies were all higher than -6 kcal/mol, indicating strong binding ability. | nih.gov |

| Molecular Docking | Novel 1,4-naphthoquinone derivatives | GLN-6-P | Good scores with several binding interactions within the active site. | researchgate.net |

| Molecular Dynamics Simulation | 1,4-Naphthoquinone derivative (Compound 7) | MMP9 | The complex was stable, with a calculated total binding free energy of -6356.865 kcal/mol (using MM/GBSA). | nih.gov |

| Molecular Dynamics Simulation | Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT) | Adenosine A1 receptor | The ligand-protein complex was stable over a 50 ns simulation with a total binding free energy of -114.56 kcal/mol. | researchgate.net |

Analytical Chemistry Applications of Naphthoquinones As Research Tools

Development of Naphthoquinone-Based Chemical Sensors

The development of chemical sensors is a significant area of research, with a demand for rapid, cost-effective, and reliable methods for detecting a wide range of analytes. Naphthoquinones have emerged as a promising class of compounds for creating such sensors due to their inherent reactivity and signaling capabilities.

Colorimetric sensors offer a straightforward analytical approach, where the presence of an analyte induces a color change that can be observed with the naked eye or quantified using spectrophotometry. While direct studies on 2,6-Dihydroxy-1,4-naphthoquinone as a colorimetric sensor are not extensively documented, the principles can be understood through the study of related compounds like Lawsone (2-hydroxy-1,4-naphthoquinone).

Lawsone has been effectively used as a colorimetric sensor for various anions, including cyanide, acetate (B1210297), and fluoride (B91410). researchgate.netnasa.gov The sensing mechanism is based on the interaction between the hydroxyl group of the naphthoquinone and the target anion. This interaction, often a hydrogen bond, alters the electronic properties of the conjugated system, leading to a shift in the absorption spectrum and a visible color change. researchgate.netnasa.gov For instance, in the presence of cyanide, a solution of Lawsone changes from yellow to orange-red. researchgate.netnasa.gov This change is attributed to the formation of a host-guest complex. nasa.gov The stoichiometry of this complex can vary depending on the solvent and the specific anion. nasa.gov

Table 1: Colorimetric Sensing of Anions by Lawsone (2-hydroxy-1,4-naphthoquinone)

| Analyte | Solvent System | Observed Color Change | Stoichiometry (Host:Guest) |

|---|---|---|---|

| Cyanide | Acetonitrile | Yellow to Orange-Red | 1:1 |

| Acetate | Acetonitrile | Yellow to Orange-Red | 1:1 |

| Fluoride | Acetonitrile | Yellow to Orange-Red | 1:1 |

| Dihydrogen Phosphate | Acetonitrile | Not specified | 1:2 |

| Cyanide | Water:Acetonitrile (95:5) | Significant Color Change | 1:1 |

| Acetate | Water:Acetonitrile (95:5) | Slight Color Change | 1:1 |

This table is based on data for Lawsone, a related naphthoquinone, to illustrate the principles of colorimetric sensing.

Fluorometric detection is a highly sensitive technique that measures the fluorescence of a sample. While specific applications of this compound as a primary fluorescent sensor are not widely reported, the quenching of fluorescence is a principle that can be applied. Quinones, in general, can act as quenchers of fluorescence. For example, the fluorescence of carbon dots has been shown to be quenched by hydroquinone (B1673460), with the proposed mechanism being electron transfer from the carbon dots to the oxidized hydroquinone.

Another approach involves the use of fluorescent nanoparticles in conjunction with a recognition element. For instance, a sensor for sulfadimethoxine (B1681780) has been developed using tryptophan-phenylalanine dipeptide-based nanoparticles modified with an aptamer. nih.gov In principle, a similar system could be designed where a derivative of this compound acts as a recognition element, and a change in the fluorescence of a nanoparticle indicates the presence of the target analyte.

Electrochemical sensors are powerful analytical tools that offer high sensitivity, selectivity, and the potential for miniaturization. A notable development in this area is the creation of an electrochemical sensor based on a poly(2,6-dihydroxynaphthalene) film on a screen-printed carbon electrode for the detection of peroxynitrite.

The sensor is fabricated by the electropolymerization of 2,6-dihydroxynaphthalene (B47133) onto the electrode surface. This modified electrode exhibits excellent electrocatalytic activity towards the oxidation of peroxynitrite in alkaline solutions at a low potential. The sensor demonstrates good selectivity, sensitivity, reproducibility, and stability for peroxynitrite determination.

Table 2: Performance of Poly(2,6-dihydroxynaphthalene) Based Electrochemical Sensor for Peroxynitrite

| Parameter | Value |

|---|---|

| Analyte | Peroxynitrite (ONOO⁻) |

| Electrode Modification | Poly(2,6-dihydroxynaphthalene) |

| Detection Principle | Electrocatalytic Oxidation |

| Operating Potential | 0–100 mV vs. Ag/AgCl pseudoreference |

| Limit of Detection (LOD) | 0.2 μM |

This table summarizes the performance of a sensor based on a polymer derived from a closely related compound, 2,6-dihydroxynaphthalene.

Advanced Spectroscopic Methods for Detection and Quantification

Beyond sensor development, this compound and its isomers are amenable to detection and quantification by advanced spectroscopic techniques, which are essential for various research applications, including pharmacokinetic studies.